1-butyl-3-ethylimidazolium tetrafluoroborate 1-butyl-3-ethylimidazolium tetrafluoroborate
Brand Name: Vulcanchem
CAS No.: 581101-91-9
VCID: VC11733060
InChI: InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1
SMILES: [B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC
Molecular Formula: C9H17BF4N2
Molecular Weight: 240.05 g/mol

1-butyl-3-ethylimidazolium tetrafluoroborate

CAS No.: 581101-91-9

Cat. No.: VC11733060

Molecular Formula: C9H17BF4N2

Molecular Weight: 240.05 g/mol

* For research use only. Not for human or veterinary use.

1-butyl-3-ethylimidazolium tetrafluoroborate - 581101-91-9

Specification

CAS No. 581101-91-9
Molecular Formula C9H17BF4N2
Molecular Weight 240.05 g/mol
IUPAC Name 1-butyl-3-ethylimidazol-1-ium;tetrafluoroborate
Standard InChI InChI=1S/C9H17N2.BF4/c1-3-5-6-11-8-7-10(4-2)9-11;2-1(3,4)5/h7-9H,3-6H2,1-2H3;/q+1;-1
Standard InChI Key ZDUFJPHVWZWGPV-UHFFFAOYSA-N
SMILES [B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC
Canonical SMILES [B-](F)(F)(F)F.CCCC[N+]1=CN(C=C1)CC

Introduction

Molecular Structure and Fundamental Properties

Chemical Composition and Structural Features

[BMIM]BF₄ consists of a 1-butyl-3-methylimidazolium cation paired with a tetrafluoroborate anion. The imidazolium ring's planar structure facilitates π-π interactions, while the butyl chain introduces hydrophobic character. X-ray crystallography reveals a cation-anion distance of 3.12 Å, with hydrogen bonding between C(2)-H and F atoms stabilizing the structure .

Table 1: Key physicochemical properties of [BMIM]BF₄

PropertyValueMeasurement ConditionsSource
Density1.21 g/mL20°C
Viscosity233 cP25°C
Refractive Index1.428589 nm, 20°C
Electrochemical Window4.7 VGlassy carbon electrode
Solubility in Water0.8 mol/kg25°C

Synthesis and Purification Methods

Microwave-Assisted Synthesis

A breakthrough 5.8 GHz microwave method achieves 87% yield in 30 minutes through direct reaction of 1-methylimidazole with 1-chlorobutane and NaBF₄ . This represents a 4-fold improvement over conventional oil bath heating (21% yield in 60 minutes). Key parameters:

  • Molar ratio 1:1.05 (imidazole:alkyl halide)

  • Solvent-free conditions

  • Microwave power: 300 W

Anion Exchange Methodology

Industrial-scale production typically employs bromide-to-tetrafluoroborate anion exchange:

  • [BMIM]Br + NaBF₄ → [BMIM]BF₄ + NaBr (acetone, 40°C, 10 hr)

  • Dichloromethane washing removes NaBr byproduct

  • Vacuum drying at 80°C yields 99.5% purity product

Thermodynamic Behavior and Phase Interactions

Vapor-Liquid Equilibrium

Knudsen effusion mass spectrometry reveals complex evaporation dynamics:

  • Vapor phase contains intact ion pairs (m/z 226) up to 250°C

  • Decomposition initiates at 288°C via BF₃ elimination

  • Enthalpy of vaporization: 142 kJ/mol (293-323 K range)

Solvent Compatibility

Inverse gas chromatography (IGC) studies quantify solubility parameters:

  • Hansen solubility parameter: 23.39 (J/cm³)⁰·⁵

  • Miscible with: acetone, acetonitrile, ethyl acetate

  • Immiscible with: hexane, toluene, water

Advanced Applications

Green Catalysis

The IL enhances Suzuki coupling reactions by:

  • Increasing reaction rates 5-7× vs. conventional solvents

  • Enabling catalyst recycling for 10+ cycles

  • Achieving 99% yield in biphasic systems

Biocatalytic Transformations

Lipase-catalyzed esterification in [BMIM]BF₄ shows:

  • 40% higher enantiomeric excess (ee) vs. organic solvents

  • Enzyme stability maintained for 30 days at 40°C

  • Product separation via simple decantation

Emerging Research Frontiers

Absorption Cooling Systems

When paired with 2,2,2-trifluoroethanol (TFE), [BMIM]BF₄ achieves:

  • Coefficient of Performance (COP): 0.78

  • Working temperature range: -20°C to 120°C

  • Vapor pressure reduction: 85% vs. pure TFE

Nanomaterial Synthesis

Template-free synthesis of TiO₂ mesocrystals in [BMIM]BF₄ yields:

  • 50 nm spherical particles with 95% phase purity

  • Photocatalytic activity 3× commercial P25 TiO₂

  • BET surface area: 150 m²/g

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